7-Bromo-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound with the chemical formula and a molecular weight of 197.03 g/mol. It is classified as a pyrrolopyridine derivative, which indicates its structure consists of a pyrrole ring fused to a pyridine ring. The compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
The compound is identified by its CAS number 902837-42-7 and has been cataloged in various chemical databases such as PubChem (CID: 44721299) and American Elements. It falls under the category of brominated heterocycles, which are often explored for their biological activities, including antimicrobial and anticancer properties .
The synthesis of 7-Bromo-1H-pyrrolo[3,2-C]pyridine typically involves bromination of the parent compound, 1H-pyrrolo[3,2-C]pyridine. Common brominating agents include N-bromosuccinimide (NBS) or elemental bromine, which can introduce the bromine atom at the desired position on the pyrrole ring under mild conditions.
The molecular structure of 7-Bromo-1H-pyrrolo[3,2-C]pyridine features a fused bicyclic system comprising a five-membered pyrrole ring and a six-membered pyridine ring. The presence of the bromine atom at the seventh position enhances its reactivity.
7-Bromo-1H-pyrrolo[3,2-C]pyridine can participate in various chemical reactions:
The reactions typically require specific catalysts (e.g., palladium or copper) and conditions tailored to maximize yield while minimizing by-products.
The mechanism of action for 7-Bromo-1H-pyrrolo[3,2-C]pyridine in biological systems is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. Its structure allows it to potentially inhibit certain pathways involved in disease processes, making it a candidate for further pharmacological studies.
7-Bromo-1H-pyrrolo[3,2-C]pyridine finds applications primarily in medicinal chemistry as a building block for synthesizing various pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects against cancer and other diseases due to their ability to modulate biological pathways effectively.
The synthesis of 7-bromo-1H-pyrrolo[3,2-c]pyridine derivatives relies heavily on palladium-catalyzed cross-coupling reactions, with Suzuki-Miyaura coupling serving as a pivotal step for introducing aryl/heteroaryl groups. A key advancement involves the use of XPhos-PdG2 precatalyst (1–2 mol%), which enables efficient coupling of halogenated pyrrolopyridines with boronic acids or potassium organotrifluoroborates. This system achieves >90% yield under microwave irradiation (100–120°C, 15–30 min) while tolerating the unprotected N-H group of the pyrrolo[3,2-c]pyridine core. Crucially, potassium organotrifluoroborates minimize protodeboronation issues common with boronic acids in electron-deficient systems [2].
A representative synthesis begins with 2-bromo-5-methylpyridine, which undergoes sequential oxidation, nitration, and cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine. Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid then furnishes the key intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [1]. Subsequent couplings install diverse C-6 substituents (e.g., indolyl in derivative 10t), demonstrating the versatility of this approach for generating compound libraries [1] [2].
Table 1: Catalytic Systems for Suzuki-Miyaura Coupling of Halogenated Pyrrolopyridines
Catalyst System | Loading | Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
XPhos-PdG2 | 1–2 mol% | Microwave, 100–120°C, 15–30 min | 85–95% | Tolerance for unprotected N–H; low protodeboronation |
Pd(PPh₃)₄/Cu(OAc)₂ | 5–10 mol% | Reflux, 12–24 hr | 70–88% | Compatibility with boronic acids |
Pd(dppf)Cl₂ | 3–5 mol% | 80°C, 8–12 hr | 65–82% | Useful for sterically hindered partners |
Functionalization occurs at three primary sites:
Table 2: Biological Activity of C-6 Functionalized Derivatives
Compound | C-6 Substituent | IC₅₀ (μM) HeLa | IC₅₀ (μM) MCF-7 | Relative Potency vs CA-4 |
---|---|---|---|---|
10t | Indol-5-yl | 0.12 ± 0.02 | 0.21 ± 0.03 | 1.2× |
10d | 4-MeO-phenyl | 1.2 ± 0.22 | 2.22 ± 0.21 | 0.3× |
10i | 3,4-diMeO-phenyl | 0.48 ± 0.10 | 0.95 ± 0.21 | 0.8× |
CA-4 (control) | - | 0.10 | 0.18 | 1.0× |
Regioselective bromination at C-7 remains challenging due to the electron-rich nature of the pyrrolo[3,2-c]pyridine system. While direct bromination methods are not extensively detailed in the literature, the commercial availability of 7-bromo-1H-pyrrolo[3,2-c]pyridine (CAS 902837-42-7) suggests industrial routes via:
Optimization focuses on controlling reaction temperature (−10°C to 25°C), stoichiometry (1.0–1.2 eq Br₂/NBS), and solvent (DMF, CHCl₃, or DCM) to suppress dibromide formation. Computational modeling predicts C-7 as the most electron-deficient carbon, guiding reagent selection [3] [8].
Table 3: Bromination Strategies and Outcomes
Method | Reagents/Conditions | Regioselectivity | Yield (%) | Key Challenges |
---|---|---|---|---|
Electrophilic | NBS (1.1 eq), DMF, 0°C | C-7 > C-5 (4:1) | 55–65% | Overbromination at C-3/C-5 |
Halogen Exchange | Pd₂(dba)₃, BINAP, BBr₃, Toluene, 110°C | Exclusive C-7 | 70–80% | Requires 7-chloro precursor |
Directed Metalation | s-BuLi, Br₂, THF, −78°C | Exclusive C-7 | 60–75% | Anhydrous conditions critical |
The unprotected N-H group in pyrrolo[3,2-c]pyridines poses challenges during functionalization, necessitating tailored protection:
For C-3 carboxylate derivatives, hydrazide formation acts as a masking strategy, enabling later transformation to heterocycles (e.g., triazoles) without N-1 protection [5].
Table 4: Protecting Groups for Pyrrolo[3,2-c]pyridine Nitrogen
Protecting Group | Installation Reagent | Stability | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
Boc | Boc₂O, DMAP, CH₃CN | Acid/base-sensitive | TFA/DCM (1:1), 25°C, 1 hr | Compatible with Suzuki coupling |
TBDMS | TBDMSCl, imidazole, DMF | Base-stable, acid-sensitive | TBAF/THF, 25°C, 12 hr | May hinder C-3 lithiation |
Benzyl | BnBr, K₂CO₃, DMF | Robust to most conditions | H₂/Pd-C, MeOH, 6 hr | Orthogonal to acid-labile groups |
PMB | PMBCl, NaH, THF | Acid-sensitive | DDQ, DCM/H₂O, 25°C, 2 hr | Avoid strong oxidants |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7